molecular formula C23H28N2O2 B2505253 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide CAS No. 946221-00-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

Cat. No. B2505253
M. Wt: 364.489
InChI Key: ARBSLVQCGZRUMH-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Catalytic Applications

The study by Rakshit et al. (2011) explores Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing the potential for selective formation of tetrahydroisoquinolinone products (Rakshit, Grohmann, Besset, & Glorius, 2011). This highlights the compound's relevance in catalysis and organic synthesis.

Receptor Binding Studies

Xu et al. (2005) investigated N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) for its binding to sigma-2 receptors, showing its utility as a ligand for studying receptor interactions (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Drug Development and Imaging

Dehdashti et al. (2013) evaluated the cellular proliferative marker 18F-ISO-1 in imaging tumor proliferation, indicating the importance of structurally related compounds in developing diagnostic tools (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

Synthesis Methodologies

Harvey (2000) discussed electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including analogs of the query compound, demonstrating the compound's role in analytical chemistry (Harvey, 2000).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-5-6-11-25-20-9-8-19(14-18(20)7-10-21(25)26)24-23(27)22-16(3)12-15(2)13-17(22)4/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBSLVQCGZRUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

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